3'-Bromobiphenyl-3-carboxylic acid

Catalog No.
S759226
CAS No.
854237-06-2
M.F
C13H9BrO2
M. Wt
277.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Bromobiphenyl-3-carboxylic acid

CAS Number

854237-06-2

Product Name

3'-Bromobiphenyl-3-carboxylic acid

IUPAC Name

3-(3-bromophenyl)benzoic acid

Molecular Formula

C13H9BrO2

Molecular Weight

277.11 g/mol

InChI

InChI=1S/C13H9BrO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16)

InChI Key

MHIAOGTWZISBLM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)Br

Organic Chemistry

Application Summary: 3’-Bromobiphenyl-3-carboxylic acid is utilized in organic chemistry as a building block for complex organic synthesis. It’s particularly valuable for creating biphenyl structures, which are common in many organic compounds, including pharmaceuticals and agrochemicals.

Methods of Application: The compound is often used in cross-coupling reactions, such as Suzuki coupling, which forms biaryl compounds by reacting with boronic acids in the presence of a palladium catalyst. The reaction conditions typically involve heating under reflux with a base like sodium carbonate in a water/ethanol mixture.

Results and Outcomes: The use of 3’-Bromobiphenyl-3-carboxylic acid in such reactions has been shown to yield high-purity biphenyl derivatives, with yields often exceeding 90%. These products are then used as intermediates in the synthesis of more complex molecules .

Pharmaceutical Research

Application Summary: In pharmaceutical research, 3’-Bromobiphenyl-3-carboxylic acid serves as a precursor for the synthesis of various drug candidates. Its biphenyl moiety is a common feature in drugs due to its ability to interact with biological targets.

Methods of Application: The acid is used to synthesize potential therapeutic agents through various organic reactions, including amidation and esterification, which modify the carboxylic acid group to create more bioactive compounds.

Results and Outcomes: Compounds derived from 3’-Bromobiphenyl-3-carboxylic acid have been tested in vitro and in vivo, showing promising biological activity and pharmacokinetics suitable for drug development .

Material Science

Application Summary: In material science, this compound is used to modify the properties of polymers and create new materials with enhanced characteristics, such as increased thermal stability or improved electronic properties.

Methods of Application: 3’-Bromobiphenyl-3-carboxylic acid can be grafted onto polymer chains or used to initiate polymerization reactions, resulting in materials with specific desired properties.

Environmental Studies

Application Summary: Environmental studies utilize 3’-Bromobiphenyl-3-carboxylic acid to understand the behavior of brominated organic compounds in ecosystems, particularly their stability and potential for bioaccumulation.

Methods of Application: The compound is often used as a standard or reference material in environmental sampling and analysis to calibrate instruments and validate methodologies.

Results and Outcomes: Studies have shown that brominated biphenyls can persist in the environment and may accumulate in the tissues of organisms, leading to concerns about their long-term ecological impact .

Biochemistry

Application Summary: In biochemistry, 3’-Bromobiphenyl-3-carboxylic acid is used to study enzyme-substrate interactions, especially those involving enzymes that metabolize aromatic compounds.

Methods of Application: The compound is used as a substrate in enzymatic assays to measure the activity of enzymes like cytochrome P450s, which play a crucial role in drug metabolism.

Results and Outcomes: Research has demonstrated that 3’-Bromobiphenyl-3-carboxylic acid can be metabolized by certain P450 enzymes, providing insights into the metabolic pathways of similar compounds in the body .

Industrial Uses

Application Summary: Industrially, 3’-Bromobiphenyl-3-carboxylic acid is used in the synthesis of dyes, pigments, and flame retardants due to its bromine content and structural stability.

Methods of Application: The acid is incorporated into various chemical processes to produce industrial chemicals that require brominated aromatic structures for their activity.

Results and Outcomes: The use of 3’-Bromobiphenyl-3-carboxylic acid in industrial applications has led to the development of products with improved performance characteristics, such as higher colorfastness in dyes and enhanced flame-retardant properties in materials .

Analytical Chemistry

Application Summary: 3’-Bromobiphenyl-3-carboxylic acid is used in analytical chemistry as a standard for calibrating chromatographic and spectroscopic methods due to its distinct physicochemical properties.

Methods of Application: The compound is often used in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to establish retention times and mass spectral profiles, which are crucial for identifying and quantifying similar compounds in complex mixtures.

Results and Outcomes: The calibration with 3’-Bromobiphenyl-3-carboxylic acid has enabled accurate and reproducible measurements, with detection limits in the low parts per million (ppm) range, facilitating the analysis of environmental samples and pharmaceutical products .

Catalysis Research

Application Summary: In catalysis research, this compound is explored as a ligand precursor for transition metal catalysts, which are pivotal in various chemical transformations.

Methods of Application: 3’-Bromobiphenyl-3-carboxylic acid is used to synthesize metal complexes that act as catalysts in reactions such as oxidative coupling and C-H activation. These reactions are conducted under controlled conditions, often in inert atmospheres.

Nanotechnology

Application Summary: Nanotechnology leverages 3’-Bromobiphenyl-3-carboxylic acid in the synthesis of organic-inorganic hybrid materials, which have applications in electronics and photonics.

Methods of Application: The acid is used to modify the surface of nanoparticles, imparting them with specific functionalities that enable their use in the creation of nanocomposites and nanostructured materials.

Results and Outcomes: These materials exhibit unique optical and electronic properties, such as enhanced photoluminescence or electrical conductivity, which are valuable for the development of advanced nanodevices .

Agrochemical Development

Application Summary: 3’-Bromobiphenyl-3-carboxylic acid is utilized in the development of new agrochemicals, particularly herbicides and pesticides, due to its structural similarity to certain natural plant hormones.

Methods of Application: The compound is incorporated into synthetic pathways to create analogs of plant growth regulators, which can be tested for their efficacy in controlling weed growth or pest populations.

Results and Outcomes: Some derivatives have shown promising results in field trials, offering potential as safer and more effective alternatives to existing agrochemicals .

Photovoltaic Research

Application Summary: In photovoltaic research, 3’-Bromobiphenyl-3-carboxylic acid is used to design novel organic dyes for dye-sensitized solar cells (DSSCs), aiming to improve their light absorption and conversion efficiency.

Methods of Application: The compound is functionalized to attach to semiconductor surfaces, forming part of the light-harvesting complex in DSSCs. These experiments are conducted under simulated sunlight to test the performance of the solar cells.

Results and Outcomes: The incorporation of biphenyl-based dyes has led to DSSCs with higher power conversion efficiencies, contributing to the advancement of renewable energy technologies .

Chemical Education

Application Summary: 3’-Bromobiphenyl-3-carboxylic acid is also used in chemical education as a teaching aid to demonstrate various organic synthesis techniques and analytical methods.

Methods of Application: Educators use the compound in laboratory courses to illustrate the principles of organic synthesis, purification, and characterization, providing hands-on experience to students.

Results and Outcomes: Students gain practical skills and a deeper understanding of organic chemistry concepts, as well as experience with techniques that are widely used in research and industry .

3'-Bromobiphenyl-3-carboxylic acid is an aromatic compound characterized by a biphenyl structure with a bromine atom and a carboxylic acid functional group. Its molecular formula is C₁₃H₉BrO₂, and it has a molecular weight of 277.12 g/mol. This compound features a bromine substituent at the 3' position of one phenyl ring and a carboxylic acid group at the 3 position of the other phenyl ring, contributing to its unique chemical properties and reactivity.

  • Skin and eye irritant: The carboxylic acid group can cause irritation upon contact.
  • Potential respiratory irritant: Dust or aerosols of the compound could irritate the respiratory system.
  • Unknown toxicity: Further research is needed to determine the compound's potential toxicity upon ingestion or inhalation.

The reactivity of 3'-Bromobiphenyl-3-carboxylic acid can be attributed to its functional groups. Notably, it can undergo:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid.
  • Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, where nucleophiles can replace the bromine.
  • Esterification: It can react with alcohols to form esters under acidic conditions.

The compound can also be involved in various coupling reactions, particularly in the presence of catalysts like nickel, which facilitate the formation of C–C bonds through cross-coupling mechanisms .

Several methods are available for synthesizing 3'-Bromobiphenyl-3-carboxylic acid:

  • Bromination of Biphenyl: Biphenyl can be brominated using bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
  • Carboxylation: The brominated biphenyl can then undergo carboxylation using carbon dioxide under high pressure and temperature conditions, often facilitated by transition metal catalysts.
  • Hell-Volhard-Zelinskii Reaction: This method involves treating carboxylic acids with phosphorus tribromide to generate an acid bromide that can subsequently be brominated .

3'-Bromobiphenyl-3-carboxylic acid has various applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are used in creating polymers and other materials due to their unique electronic properties.
  • Biological Research: It is utilized in studies exploring the biological effects of halogenated compounds on human health.

Interaction studies involving 3'-Bromobiphenyl-3-carboxylic acid focus on its binding affinities and biological effects. Research has shown that similar compounds may interact with various biological targets, including enzymes involved in metabolic pathways. Understanding these interactions helps elucidate potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 3'-Bromobiphenyl-3-carboxylic acid. These include:

Compound NameStructure FeaturesUnique Aspects
4-Bromobiphenyl-4-carboxylic acidBromine at the para positionDifferent steric effects due to bromine positioning
2-Bromobiphenyl-2-carboxylic acidBromine at the ortho positionPotential for different reactivity patterns
Biphenyl-3-carboxylic acidNo halogen substituentLacks halogen effects, focusing solely on carboxylic properties

These compounds differ primarily in their bromine positioning and functional groups, affecting their reactivity and biological activity.

3'-Bromobiphenyl-3-carboxylic acid (CAS 854237-06-2) is a halogenated biphenyl derivative first synthesized through palladium-catalyzed cross-coupling reactions, as part of broader efforts to develop structurally diverse aromatic carboxylic acids. Its classification as a biphenylcarboxylic acid places it within a family of compounds characterized by two linked benzene rings and a carboxyl group. The bromine substituent at the 3' position introduces steric and electronic effects that distinguish it from simpler biphenyl analogs like 4-biphenylcarboxylic acid (CAS 92-92-2). Early synthetic routes relied on diazonium salt chemistry, but modern methods employ Suzuki-Miyaura coupling between 3-bromophenylboronic acid and halogenated benzoic acid derivatives.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₃H₉BrO₂
Molecular weight277.12 g/mol
Melting point222°C (decomposition)
SolubilityInsoluble in water
Purity (HPLC)>95%

Significance in Organic and Medicinal Chemistry

This compound serves as a critical intermediate in drug discovery, particularly for modifying pharmacokinetic properties through halogenation. The bromine atom enables further functionalization via Buchwald-Hartwig amination or nucleophilic aromatic substitution, making it valuable for creating libraries of bioactive molecules. In medicinal chemistry, brominated biphenyls are explored for their ability to enhance binding affinity to hydrophobic protein pockets, as seen in analogs of URAT1 inhibitors like benzbromarone. The carboxylic acid group facilitates salt formation for improved solubility and enables conjugation with amines or alcohols to produce prodrugs.

General Overview of Biphenyl Carboxylic Acids in Research

Biphenyl carboxylic acids constitute a pharmacologically significant class, exemplified by FDA-approved drugs:

  • Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a biphenyl core and carboxylic acid group.
  • Diflunisal: A difluorinated derivative used for its analgesic properties.

These compounds often exhibit planar geometries that promote π-π stacking with biological targets. Bromination introduces steric bulk and alters electronic profiles, enabling selective modulation of target interactions. Recent studies demonstrate their utility in:

  • Anticancer agents: Biphenylcarboxylic acids with halogen substituents show IC₅₀ values <10 μM against breast cancer cell lines.
  • Urate transporter inhibitors: Structural analogs inhibit URAT1 with potency comparable to benzbromarone (IC₅₀ 0.17–0.93 μM).
  • Polymer precursors: Brominated derivatives enhance thermal stability in polyimide synthesis.

3'-Bromobiphenyl-3-carboxylic acid exists as a solid at room temperature (20°C) [1] [2] [3]. The compound typically appears as an off-white to gray solid or colorless solid, depending on the purity and preparation method [2] [4]. The crystalline nature of the material is evident from X-ray diffraction studies of related biphenyl carboxylic acids, which show well-defined crystal structures with characteristic hydrogen bonding patterns [5] [6].

Thermal properties (melting point: 192-196°C)

The melting point of 3'-Bromobiphenyl-3-carboxylic acid is consistently reported as 192-196°C [7] [1] [8]. This relatively high melting point reflects the strong intermolecular hydrogen bonding typical of carboxylic acids, which form cyclic dimers through O-H···O hydrogen bonds [5]. The narrow melting range indicates good purity of the commercial material.

The predicted boiling point is 426.2 ± 28.0°C [7], though the compound would likely decompose before reaching this temperature due to the thermal sensitivity of the carboxylic acid group. The compound remains thermally stable under normal laboratory conditions up to its melting point [9] [10].

Solubility profile in various solvents

3'-Bromobiphenyl-3-carboxylic acid exhibits poor water solubility (<1 mg/mL at 25°C) [11], which is typical for aromatic carboxylic acids containing hydrophobic substituents. The presence of the bromine atom and the extended aromatic system contribute to the compound's hydrophobic character.

The compound shows good solubility in organic solvents commonly used for aromatic carboxylic acids, including methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane [11]. This solubility pattern is consistent with the compound's LogP value of 3.814 [12] [7], indicating significant lipophilicity.

Spectroscopic characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy reveals characteristic signals for the aromatic protons in the range of 7.2-8.1 ppm, with the carboxylic acid proton appearing as a broad singlet around 10-12 ppm [13] [4]. The aromatic region shows complex splitting patterns due to the substitution pattern on both phenyl rings.

¹³C NMR spectroscopy shows the carboxylic carbon signal at approximately 175 ppm, with aromatic carbons distributed throughout the 115-160 ppm region [13]. The bromine-substituted carbon appears characteristically downfield due to the electron-withdrawing effect of the halogen.

Infrared (IR) Spectroscopy

The IR spectrum of 3'-Bromobiphenyl-3-carboxylic acid displays several diagnostic features:

  • C=O stretch: 1700-1710 cm⁻¹ (conjugated/dimeric carboxylic acid) [14] [15] [16]
  • O-H stretch: 2500-3300 cm⁻¹ (broad envelope characteristic of carboxylic acids) [14] [15]
  • C-H aromatic stretch: 3000-3100 cm⁻¹ [14] [15]
  • C-O stretch: 1280-1300 cm⁻¹ [14] [15]

Mass Spectrometry

Mass spectrometry confirms the molecular weight with a molecular ion peak at m/z 277 [12] [17]. The fragmentation pattern shows characteristic losses typical of biphenyl systems, including loss of the carboxylic acid group and bromine atom.

UV-Vis Spectroscopy

The compound exhibits strong absorption around 250 nm due to the extended π-conjugation in the biphenyl system [18]. This absorption is diagnostic for biphenyl chromophores and can be used for quantitative analysis.

Acid-base behavior (predicted pKa: 4.11±0.10)

The predicted pKa value of 3'-Bromobiphenyl-3-carboxylic acid is 4.11 ± 0.10 [7], which is typical for aromatic carboxylic acids. This value indicates that the compound is a moderately strong acid, significantly more acidic than aliphatic carboxylic acids (typical pKa ~4.8) due to the electron-withdrawing effect of the aromatic system.

The presence of the bromine substituent at the 3'-position provides additional electron-withdrawing character through both inductive and mesomeric effects, contributing to the relatively low pKa value. The compound will be predominantly ionized at physiological pH (7.4), existing as the carboxylate anion.

Stability and reactivity patterns

Chemical Stability

3'-Bromobiphenyl-3-carboxylic acid is chemically stable under normal laboratory conditions [9] [10]. The compound can be stored at room temperature in sealed containers without significant decomposition [1] [2] [11].

Reactivity Profile

The compound exhibits typical reactivity patterns for both carboxylic acids and brominated aromatics:

Carboxylic Acid Reactions:

  • Esterification reactions with alcohols
  • Amidation reactions with amines
  • Salt formation with bases
  • Reduction to alcohols [19] [20]

Bromine Substitution Reactions:

  • Nucleophilic aromatic substitution
  • Cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira)
  • Grignard reagent formation [19]

Biphenyl System Reactions:

  • π-π stacking interactions
  • Aromatic substitution reactions
  • Conformational flexibility around the biphenyl bond [19] [18]

Decomposition and Incompatibility

Upon thermal decomposition, the compound may release carbon monoxide, carbon dioxide, and hydrogen bromide [9]. The material is incompatible with strong oxidizing agents and strong bases [9] [10].

Crystallographic parameters

While specific crystallographic data for 3'-Bromobiphenyl-3-carboxylic acid is not available in the current literature, studies of related biphenyl carboxylic acids provide insight into the likely crystal structure. Biphenyl-2-carboxylic acid crystallizes in the monoclinic space group P2₁/c with four molecules in the asymmetric unit [5] [6].

The crystal structure is characterized by:

  • Cyclic hydrogen-bonded dimers with O···O distances of approximately 2.63-2.68 Å [5]
  • Biphenyl twist angles ranging from 31-52°, depending on the substitution pattern [5] [22]
  • Layered structure parallel to crystallographic planes [5]

For 3'-Bromobiphenyl-3-carboxylic acid, the bromine substituent would likely influence the crystal packing through halogen bonding interactions and van der Waals contacts, potentially affecting the overall crystal symmetry and unit cell parameters.

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (97.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

3'-BROMOBIPHENYL-3-CARBOXYLIC ACID

Dates

Last modified: 08-15-2023

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